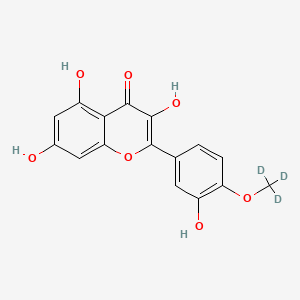

4'-O-Methyl-d3 Quercetin

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O7 |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one |

InChI |

InChI=1S/C16H12O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3/i1D3 |

InChI Key |

FPLMIPQZHHQWHN-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for 4 O Methyl D3 Quercetin

Regioselective Synthesis of 4'-O-Methylated Quercetin (B1663063) Precursors

The primary challenge in the synthesis of 4'-O-Methyl Quercetin lies in the selective methylation of the 4'-hydroxyl group in the presence of four other hydroxyl groups with similar reactivity. To achieve this, a carefully planned protection and deprotection strategy is essential.

Chemical Methylation Techniques at the 4'-Hydroxyl Position

The introduction of a methyl group at the 4'-hydroxyl position of quercetin is typically achieved through nucleophilic substitution using a suitable methylating agent. A common and effective method involves the use of iodomethane. However, to achieve regioselectivity, all other hydroxyl groups must be protected.

One established synthetic route begins with the protection of the more reactive hydroxyl groups, followed by methylation of the free 4'-hydroxyl group. The choice of protecting groups is crucial as they must be stable under the methylation conditions and selectively removable later in the synthesis.

Protection and Deprotection Strategies in Multi-step Synthesis

A successful regioselective synthesis of 4'-O-methylated quercetin precursors hinges on a robust protection and deprotection strategy. An efficient 5-step synthesis has been reported that yields 4'-O-methylquercetin in good yield. guidechem.com This strategy involves the selective protection of the catechol group (3' and 4'-hydroxyls) and the hydroxyl groups at positions 3 and 7.

A key step in this process is the protection of the vicinal diol of the B-ring of quercetin using dichlorodiphenylmethane in diphenyl ether at high temperatures. guidechem.com This forms a stable diphenylmethylene ketal, selectively protecting the 3' and 4'-hydroxyl groups. Subsequently, the hydroxyl groups at positions 3 and 7 can be protected, for example, with chloromethyl ether. guidechem.com

With the 3, 7, and 3'-hydroxyl groups protected, the 4'-hydroxyl group is then selectively deprotected. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, which cleaves the diphenylmethylene ketal. guidechem.com This step regenerates the free hydroxyl groups at the 3' and 4' positions. The more acidic 3'-hydroxyl can then be selectively re-protected, leaving the 4'-hydroxyl group available for methylation.

Finally, the remaining protecting groups are removed under acidic conditions to yield the desired 4'-O-methylquercetin. guidechem.com

Table 1: Protection and Deprotection Strategies in 4'-O-Methylquercetin Synthesis

| Step | Reagent/Catalyst | Functional Group Targeted | Result |

| Protection | Dichlorodiphenylmethane | 3' and 4'-hydroxyls | Formation of a diphenylmethylene ketal |

| Protection | Chloromethyl ether | 3 and 7-hydroxyls | Formation of methoxymethyl ethers |

| Selective Deprotection | H2, 10% Pd/C | Diphenylmethylene ketal | Cleavage to free 3' and 4'-hydroxyls |

| Methylation | Iodomethane | 4'-hydroxyl | Formation of the 4'-methoxy group |

| Deprotection | Acidic conditions | Methoxymethyl ethers | Regeneration of free hydroxyls at positions 3 and 7 |

Deuterium (B1214612) Labeling Protocols for the 4'-Methoxy Group

The introduction of a deuterium label into the 4'-methoxy group is most effectively and cleanly achieved by using a deuterated methylating agent during the synthesis, rather than attempting to exchange protons on the already formed 4'-O-methyl quercetin.

Use of Deuterated Methylating Agents

The most direct and widely used method for introducing a trideuteromethyl (-CD3) group is to employ a deuterated methylating agent in place of its protium counterpart. For the synthesis of 4'-O-Methyl-d3 Quercetin, iodomethane-d3 (CD3I) is the reagent of choice. clearsynthdeutero.comwikipedia.org This reagent is commercially available or can be synthesized from deuterated methanol (CD3OD). guidechem.comexsyncorp.com

The synthetic step for methylation of the protected quercetin precursor would proceed as previously described, but with the substitution of iodomethane with iodomethane-d3. This ensures the direct and stoichiometric incorporation of the deuterium label at the desired position with high isotopic purity.

Other deuterated methylating agents, such as trideuteromethyl sulfoxonium iodide (TDMSOI), have been developed as safer and more cost-effective alternatives to CD3I. organic-chemistry.orgnih.gov These reagents can also be used for the trideuteromethylation of phenols and would be applicable to the synthesis of this compound. organic-chemistry.orgnih.gov

Inapplicability of Isotopic Exchange and Catalytic Deuterium Integration

While acid-catalyzed isotopic exchange reactions with D2O and catalytic systems like Pd/C are used for deuterium labeling of certain organic molecules, they are not suitable for labeling the methoxy (B1213986) group of 4'-O-methyl quercetin.

Acid-Catalyzed Isotopic Exchange with D2O: This method is generally effective for exchanging acidic protons, such as those on hydroxyl or carboxyl groups, or protons alpha to a carbonyl group. The protons of a methoxy group are not acidic and therefore will not undergo exchange under these conditions.

Catalytic Systems for Deuterium Integration (e.g., Pd/C mediated): Palladium on carbon is a versatile catalyst for hydrogenation and deuteration reactions. However, it is primarily used for the deuteration of unsaturated bonds (alkenes, alkynes) or for hydrogen-deuterium exchange at benzylic positions or on aromatic rings under specific conditions. It is not effective for the H/D exchange of a methoxy group.

Advanced Purification and Isolation Techniques for Labeled Compounds

The purification of the final this compound product is critical to ensure its suitability for use in sensitive analytical applications. A combination of chromatographic techniques is typically employed to achieve high purity.

Given the structural similarity between the desired product and any potential non-deuterated or partially deuterated impurities, as well as other reaction byproducts, high-resolution chromatographic methods are necessary.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification of flavonoids. cchmc.org A C18 column is commonly used, with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. While the deuterium labeling has a minimal effect on the retention time, HPLC is highly effective at separating the desired product from other structurally different impurities. nih.gov

Mass Spectrometry (MS): The purity and isotopic enrichment of the final product must be confirmed by mass spectrometry. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the compound, confirming its elemental composition and the number of deuterium atoms incorporated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for determining the position and extent of deuterium incorporation. In the 1H NMR spectrum of this compound, the signal corresponding to the methoxy protons will be absent, providing clear evidence of successful deuteration.

Table 2: Advanced Purification and Characterization Techniques

| Technique | Purpose | Key Information Obtained |

| Reversed-Phase HPLC | Purification and separation of the target compound from impurities. | High chemical purity of the final product. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular weight and isotopic enrichment. | Exact mass and confirmation of the presence of three deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation. | Confirmation of the overall structure and absence of the 4'-methoxy proton signal. |

Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification and analytical assessment of this compound. impactfactor.orgnih.gov Due to the nature of flavonoids, reversed-phase HPLC (RP-HPLC) is the most employed method. nih.gov The chromatographic behavior of this compound is nearly identical to its unlabeled counterpart, Tamarixetin (B191864).

Typical HPLC systems for the analysis of quercetin and its methylated derivatives utilize a C18 stationary phase. bohrium.comdergipark.org.tr The mobile phase generally consists of a mixture of an acidified aqueous solvent and one or more organic solvents, such as acetonitrile and/or methanol. hebmu.edu.cnnih.gov Acidification with agents like acetic acid or formic acid is crucial for obtaining sharp, well-resolved peaks by suppressing the ionization of the phenolic hydroxyl groups. hebmu.edu.cnnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector at wavelengths where flavonoids exhibit strong absorbance, such as 254 nm and 370 nm. nih.govbohrium.com For higher sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS). hebmu.edu.cnnih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (150x4.6 mm, 5 µm) dergipark.org.tr | C18 (250 mm x 4.6 mm, 5 µm) nih.gov | C18 nih.gov |

| Mobile Phase | Methanol:Water (65:35, v/v) with 2% Acetic Acid dergipark.org.tr | Acetonitrile:Water (40:60, v/v) with 2% Acetic Acid nih.gov | Water/Acetonitrile/Methanol (55:40:5) with 1.5% Acetic Acid nih.gov |

| Flow Rate | 1.0 mL/min dergipark.org.tr | 1.3 mL/min nih.gov | 1.0 - 1.3 mL/min nih.gov |

| Detection | UV at 254 nm dergipark.org.tr | UV at 370 nm nih.gov | DAD at 368 nm nih.gov |

| Elution Mode | Isocratic bohrium.com | Isocratic nih.gov | Isocratic nih.gov |

Structural Elucidation and Purity Assessment for Research Grade Materials

The confirmation of the structure and the assessment of the purity of research-grade this compound require a combination of spectroscopic and spectrometric techniques.

Structural Elucidation

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula (C₁₆H₉D₃O₇) and the successful incorporation of the three deuterium atoms. clearsynth.com The measured monoisotopic mass should correspond to the theoretical value of 319.09 g/mol , which is three mass units higher than that of unlabeled 4'-O-Methylquercetin (316.07 g/mol ). Tandem mass spectrometry (MS/MS) is used to confirm the location of the label. Fragmentation of the parent ion will show a neutral loss corresponding to the deuterated methyl radical (•CD₃), which is distinct from the loss of an unlabeled methyl radical (•CH₃) from Tamarixetin. nih.govmdpi.com Other characteristic flavonoid fragmentation patterns, such as retro-Diels-Alder (RDA) cleavages, further confirm the core quercetin structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive structural confirmation. iaea.org In the ¹H NMR spectrum of this compound (typically recorded in DMSO-d6), the key indicator of successful synthesis is the absence of the singlet proton signal for the 4'-methoxy group, which appears around δ 3.8-4.0 ppm in the unlabeled analogue. The other characteristic aromatic proton signals for the quercetin scaffold, such as the doublets for H-6 (δ ~6.2 ppm) and H-8 (δ ~6.4 ppm), remain. thermofisher.com ¹³C NMR would show the signal for the deuterated methyl carbon, albeit with a different multiplicity (a heptet due to coupling with deuterium) and at a slightly different chemical shift compared to the quartet of an unlabeled methyl group. Two-dimensional NMR techniques like HMBC and HSQC can be used for complete and unambiguous assignment of all proton and carbon signals. nih.gov

Purity Assessment

Chemical Purity: The chemical purity is determined using HPLC-DAD or LC-MS, where the peak area of this compound is compared to the total area of all detected peaks. For a research-grade standard, the chemical purity is expected to be high, typically >98%.

Isotopic Purity (Isotopic Enrichment): This is a critical parameter for a deuterated internal standard. amazonaws.com It is the percentage of the desired D3-labeled compound relative to the total amount of all isotopic variants (unlabeled D0, partially labeled D1 and D2). canada.ca Isotopic purity is precisely measured using high-resolution mass spectrometry by comparing the intensities of the ion signals for the M, M+1, M+2, and M+3 peaks, after correcting for the natural isotopic abundance of carbon-13. almacgroup.comresearchgate.netresearchgate.net For use as an internal standard in quantitative assays, the isotopic purity should be as high as possible, ideally ≥98%, to minimize interference from the unlabeled analogue. researchgate.net

| Technique | Parameter | Expected Observation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion [M-H]⁻ | m/z ≈ 318.08 (vs. 315.05 for unlabeled) |

| Key MS/MS Fragment | Loss of •CD₃ radical (18 Da) | |

| ¹H NMR (DMSO-d6) | 4'-OCH₃ Signal | Absent (confirms deuteration) |

| Aromatic Signals | Signals for H-6, H-8, H-2', H-5', H-6' present thermofisher.com | |

| Purity Analysis | Chemical Purity (HPLC) | Typically >98% |

| Isotopic Purity (HRMS) | Typically ≥98% D₃ enrichment researchgate.net |

Analytical Characterization and Quantification Approaches in Research Studies

Spectroscopic Validation of Deuterium (B1214612) Incorporation and Structural Integrity

Nuclear Magnetic Resonance Spectroscopy for Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of 4'-O-Methyl-d3 Quercetin (B1663063). By comparing the ¹H and ¹³C NMR spectra of the deuterated compound with its non-deuterated analog, researchers can verify the specific site of deuterium incorporation.

In the ¹H NMR spectrum of 4'-O-Methyl Quercetin, the methoxy (B1213986) group at the 4'-position typically exhibits a sharp singlet peak. For 4'-O-Methyl-d3 Quercetin, the absence of this singlet and the potential appearance of a very low-intensity, broadened signal due to deuterium coupling confirms the successful labeling. The rest of the proton signals corresponding to the flavonoid backbone are expected to remain unchanged, thus confirming the structural integrity. thermofisher.comresearchgate.net

Similarly, in the ¹³C NMR spectrum, the carbon of the deuterated methyl group (CD₃) will show a characteristic triplet multiplicity due to coupling with deuterium (with a nuclear spin of 1). This signal will also be significantly less intense compared to the corresponding ¹³C signal of a non-deuterated methyl group. The chemical shifts of the other carbon atoms in the molecule should remain consistent with the structure of 4'-O-Methyl Quercetin. ias.ac.in

| Nucleus | Expected Chemical Shift (δ) Range for 4'-O-Methyl Quercetin Backbone (ppm) | Expected Observation for this compound |

| ¹H | Aromatic Protons: 6.0 - 8.0 | Signals corresponding to the flavonoid rings A and B remain. |

| ¹H | Methoxy Protons (-OCH₃): ~3.8 | Absence of the characteristic singlet peak. |

| ¹³C | Flavonoid Backbone: 90 - 180 | Signals corresponding to the flavonoid structure are present. |

| ¹³C | Methoxy Carbon (-OCH₃): ~56 | A low-intensity triplet signal confirming the -OCD₃ group. |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and analyzing its fragmentation patterns. The molecular weight of this compound is 319.28 g/mol , which is three mass units higher than its non-deuterated counterpart (316.27 g/mol ) due to the three deuterium atoms. clearsynth.combiosynth.com This mass shift is a clear indicator of successful deuteration.

| Ion | Expected m/z for 4'-O-Methyl Quercetin | Expected m/z for this compound | Description |

| [M+H]⁺ | 317.06 | 320.08 | Protonated molecular ion |

| [M-CH₃]⁺ | 302.04 | - | Loss of the methyl radical |

| [M-CD₃]⁺ | - | 302.04 | Loss of the deuterated methyl radical |

| RDA fragment | Varies | Varies | Fragments from the retro-Diels-Alder cleavage of the C-ring |

Quantitative Analytical Methodologies in Biological Matrices

This compound is primarily utilized in quantitative bioanalytical methods due to its properties as an ideal internal standard.

Development and Validation of LC-MS/MS and GC-MS Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the sensitive and selective quantification of quercetin and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. nih.govmdpi.commdpi.comeurekaselect.comnih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the polar hydroxyl groups to increase volatility.

The development of these assays involves optimizing chromatographic conditions to achieve good separation of the analyte from endogenous matrix components. For LC-MS/MS, reversed-phase chromatography is typically employed. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. This provides high selectivity and reduces chemical noise.

Method validation is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the reliability of the analytical data. nih.gov

Utilization of this compound as an Internal Standard in Biomaterial Analysis

The primary application of this compound in research is as an internal standard (IS) for the quantification of 4'-O-Methyl Quercetin and other related flavonoids in biological samples. ucdavis.edu An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector.

This compound fulfills these criteria perfectly for the analysis of 4'-O-Methyl Quercetin:

Co-elution: It co-elutes with the non-deuterated analyte under typical chromatographic conditions, meaning it experiences similar matrix effects and extraction recovery.

Mass Distinction: It is easily distinguished by the mass spectrometer due to its higher molecular weight.

Methodological Considerations for Stable Isotope Tracing

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis using mass spectrometry. This compound serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart, 4'-O-Methyl Quercetin (also known as tamarixetin), in complex biological matrices. Its utility is rooted in the principle that a stable isotope-labeled standard exhibits nearly identical chemical and physical properties to the analyte of interest, allowing it to effectively account for variations during sample preparation and analysis.

Chromatographic Behavior

In liquid chromatography-mass spectrometry (LC-MS) based methods, a fundamental assumption is that the stable isotope-labeled internal standard will co-elute with the native analyte. Due to their structural identity, this compound and 4'-O-Methyl Quercetin are expected to have the same retention time under identical chromatographic conditions. This co-elution is critical for compensating for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. nih.gov

However, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between deuterated and non-deuterated compounds. nih.gov This effect is generally minimal when the deuterium labels are on a stable position like a methyl group and is often negligible with standard high-performance liquid chromatography (HPLC) systems. Nevertheless, with ultra-high performance liquid chromatography (UHPLC) systems that offer higher resolution, minor separation may be observed. Method development should confirm co-elution or account for any small, consistent shift in retention time.

Mass Spectrometric Detection and Quantification

Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for accurate quantification. nih.gov In a typical assay, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For 4'-O-Methyl Quercetin (molecular weight ≈ 316.27 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 315 is often selected as the precursor ion in negative electrospray ionization (ESI) mode. For this compound (molecular weight ≈ 319.30 g/mol ), the corresponding precursor ion is [M-H]⁻ at m/z 318.

Upon collision-induced dissociation (CID), these precursor ions fragment into characteristic product ions. A common fragmentation for methylated quercetin involves the loss of a methyl group (•CH₃). researchgate.net Therefore, a potential MRM transition for the analyte would be m/z 315 → 300, while for the internal standard it would be m/z 318 → 303 or 318 -> 300, depending on which part of the molecule retains the charge after fragmentation. The 3-mass-unit difference between the precursor ions of the analyte and the standard allows for their distinct detection by the mass spectrometer. nih.gov

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| 4'-O-Methyl Quercetin | Negative ESI | 315.1 | 300.1 | -25 |

| This compound (IS) | Negative ESI | 318.1 | 303.1 | -25 |

Parameters are illustrative and based on typical values for flavonoid analysis; they require optimization for specific instrumentation and matrices. nih.govresearchgate.net

Key Methodological Points

Stability of Isotopic Label: The deuterium atoms in the 4'-O-methyl group (O-CD₃) are on a non-exchangeable position. This is a crucial advantage as it prevents the deuterium atoms from exchanging with hydrogen atoms from the solvent or matrix, which would compromise the integrity of the standard and the accuracy of the quantification. acs.org

Isotopic Purity and Crosstalk: The isotopic purity of this compound must be high. If the standard contains significant amounts of non-labeled (d0) or partially labeled (d1, d2) species, it will contribute to the analyte signal, leading to an overestimation of the analyte's concentration. Conversely, the natural isotopic abundance of carbon-13 in the native analyte can result in a small M+3 peak that could potentially interfere with the d3-labeled standard's signal, a phenomenon known as crosstalk. nih.gov This is generally a minor issue but should be assessed during method validation, especially for detecting very low analyte concentrations.

Matrix Effects: The primary advantage of using this compound is its ability to correct for matrix effects. Since the standard and analyte elute together and have the same ionization efficiency, any signal suppression or enhancement caused by co-eluting matrix components will affect both compounds equally. nih.gov By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to highly accurate and precise results. nih.gov

Mechanistic Investigations of Biological Activities in Defined Pre Clinical Models

In Silico Modeling of Molecular Interactions

Computational modeling provides valuable insights into the molecular mechanisms underlying the biological effects of 4'-O-Methyl-d3 Quercetin (B1663063). These in silico approaches allow for the prediction and analysis of its interactions with specific biological targets.

Docking Studies with Target Enzymes (e.g., Dipeptidyl Peptidase-4 (DPP-4) Inhibition)

Molecular docking simulations have been instrumental in elucidating the interaction of quercetin and its derivatives with various enzymes, including Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. Virtual docking studies reveal a strong binding affinity of the quercetin scaffold to the DPP-4 protein. nih.gov This interaction is characterized by the formation of hydrogen bonds and van der Waals forces with the active site residues of the enzyme. nih.gov The inhibitory potential of quercetin against DPP-4 has been shown to be comparable, and in some cases slightly higher, than that of the standard inhibitor, sitagliptin. nih.gov These computational findings underscore the potential of methylated quercetin derivatives to act as DPP-4 inhibitors.

Below is a table summarizing the DPP-4 inhibition data for quercetin and a standard inhibitor.

| Compound | IC50 (nmol/mL) for DPP-4 Inhibition |

| Quercetin | 4.02 |

| Sitagliptin | 5.49 |

| Diprotin A | 0.653 |

| Coumarin | 54.83 |

| Data derived from in vitro inhibition assays. nih.gov |

Structure-Activity Relationship (SAR) Analysis of Methylated Quercetin Derivatives

Structure-activity relationship (SAR) analyses provide crucial information on how the chemical structure of a compound influences its biological activity. For methylated quercetin derivatives, SAR studies have highlighted the significance of the position and number of methyl groups.

Methylation at the 4'-position of the B-ring is a key determinant of the biological effects of quercetin analogs. nih.gov SAR studies have indicated that O-methylation at the 4'- and/or 7-positions is important for maintaining inhibitory activities against various cancer cell lines. nih.gov Furthermore, when both the 3'- and 4'-hydroxyl groups are replaced by methoxy (B1213986) groups, the anticancer activity can be enhanced. nih.gov In the context of antioxidant activity, the methylation of a catechol hydroxyl group, such as at the 4'-position, can modulate the compound's radical scavenging properties by affecting its pKa and electron-donating capacity. mdpi.com The presence of a methoxy group at the C-3 position has been shown to be important for inhibiting the migration of B16 melanoma cells. nih.gov

Cellular and Molecular Pathway Modulation in In Vitro Systems

In vitro studies using cell culture systems have provided a deeper understanding of how 4'-O-Methyl-d3 Quercetin modulates various cellular and molecular pathways, contributing to its observed biological effects.

Investigation of Antioxidant Mechanisms (e.g., Reactive Oxygen Species Scavenging)

The antioxidant properties of quercetin and its derivatives are well-documented. These compounds can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov The antioxidant mechanism involves the donation of a hydrogen atom or an electron to free radicals, neutralizing their reactivity. The 4'-O-methylation of quercetin has been shown to have a significant impact on its selective thiol toxicity, suggesting that this modification can modulate its antioxidant behavior and interaction with cellular components like creatine (B1669601) kinase. mdpi.comresearchgate.net Furthermore, quercetin can enhance the body's antioxidant capacity by influencing the levels of glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov

The following table outlines the key antioxidant mechanisms of the quercetin scaffold.

| Mechanism | Description |

| ROS Scavenging | Directly neutralizes reactive oxygen species, preventing cellular damage. nih.gov |

| Glutathione (GSH) Regulation | Modulates the levels of GSH to enhance the endogenous antioxidant defense system. nih.gov |

| Enzyme Modulation | Affects the activity of antioxidant enzymes. |

| Signal Transduction Pathway Regulation | Influences signaling pathways involved in the cellular response to oxidative stress. nih.gov |

Anti-inflammatory Signaling Pathway Regulation (e.g., NF-κB Suppression)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quercetin and its methylated derivatives have demonstrated significant anti-inflammatory properties, primarily through the regulation of key signaling pathways. One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway, a central mediator of the inflammatory response. researchgate.net

Studies have shown that quercetin can inhibit the activation of the NF-κB pathway, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov This inhibitory effect on NF-κB is achieved by preventing the degradation of its inhibitory subunit, IκB. By suppressing NF-κB activation, this compound can potentially mitigate inflammatory processes. researchgate.net

Cell Cycle Progression and Apoptosis Induction Studies

In the context of cancer research, the ability to modulate cell cycle progression and induce apoptosis (programmed cell death) is a highly sought-after therapeutic property. Quercetin has been shown to exert antiproliferative effects on various cancer cell lines by targeting these fundamental cellular processes.

Quercetin can induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.govnih.gov This effect is often accompanied by the induction of apoptosis. nih.govresearchgate.netresearchgate.net Mechanistically, these effects can be attributed to the modulation of key regulatory proteins. For instance, methylated quercetin has been observed to influence apoptosis-inducing effects in breast cancer cells. researchgate.net Quercetin can also upregulate the expression of tumor suppressor genes and downregulate anti-apoptotic proteins, tipping the cellular balance towards cell death. mdpi.com

The table below summarizes the effects of quercetin on cell cycle and apoptosis in cancer cell lines.

| Cellular Process | Effect of Quercetin | Key Molecular Targets |

| Cell Cycle Progression | Induces G2/M phase arrest. nih.govnih.gov | Cyclins, Cyclin-dependent kinases (CDKs) |

| Apoptosis | Induces programmed cell death. nih.govresearchgate.netresearchgate.net | Caspases, Bcl-2 family proteins, p53 mdpi.com |

Inhibition of Efflux Transporters (e.g., BCRP/ABCG2) in Cell Lines

The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2), is a key contributor to multidrug resistance in cancer therapy by actively expelling chemotherapeutic agents from cancer cells. biorxiv.orgmdpi.com The flavonoid quercetin and its derivatives have been investigated as potential inhibitors of this transporter to overcome such resistance. biorxiv.org Studies have shown that quercetin can inhibit the cellular accumulation of BCRP substrates like mitoxantrone (B413) in BCRP-overexpressing MCF-7 and human cervical cancer HeLa cells. nih.gov The presence of quercetin significantly enhances the cytotoxicity of mitoxantrone in HeLa cells in a concentration-dependent manner. nih.gov

Methylation of the hydroxyl groups on the quercetin scaffold plays a crucial role in its activity. Specifically, methylation at the 4'-OH and/or 7-OH positions has been shown to maintain an inhibitory effect against cancer cell lines. biorxiv.org A study on various methylated quercetin derivatives found that 3,7,3',4'-tetra-O-methylated quercetin exhibited promising BCRP-modulating activity. nih.gov In silico modeling suggests that these compounds bind to key amino acid residues in the BCRP nucleotide-binding domain, including Arg482, Thr402, and Cys603, indicating a potential for competitive inhibition. biorxiv.org This body of research suggests that methylated quercetin derivatives can act as safe and effective modulators to reverse BCRP-mediated drug resistance in cancer. nih.gov

Table 1: Effect of Quercetin on BCRP/ABCG2 Activity

| Compound/Derivative | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Quercetin | HeLa Cells | Increased cellular accumulation and cytotoxicity of mitoxantrone. nih.gov | Inhibition of BCRP efflux activity. nih.gov |

| Methylated Quercetin (general) | Cancer cell lines | Maintained inhibitory effect against cancer cell lines. biorxiv.org | Binding to key amino acids in the BCRP transporter. biorxiv.org |

| 3,7,3',4'-tetra-O-methylated quercetin | Cancer cell lines | Consistently exhibited promising BCRP-modulating activity. nih.gov | Reversal of BCRP-mediated multidrug resistance. nih.gov |

Effects on Microtubule Dynamics and Polymerization in Cellular Models

Microtubules are highly dynamic protein filaments essential for cell division, structure, and intracellular transport. mdpi.com Their dynamic instability, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is critical for processes like the formation of the mitotic spindle during cell division. researchgate.net The parent compound, quercetin, has been shown to inhibit cancer cell proliferation by perturbing microtubule functions. nih.gov

In in vitro studies using purified tubulin, quercetin was found to inhibit the polymerization of microtubules and to depolymerize existing microtubules. nih.gov The mechanism involves direct binding of quercetin to tubulin at a single site with a dissociation constant of 5-7 μM. nih.gov This interaction induces conformational changes in the tubulin protein, perturbs its secondary structure, and stimulates its intrinsic GTPase activity. nih.gov Further investigation revealed that quercetin specifically inhibits the binding of colchicine (B1669291) to tubulin, suggesting a shared or overlapping binding site, but it does not interfere with the vinblastine (B1199706) binding site. nih.gov These findings suggest that the antiproliferative activity of quercetin is, at least in part, due to its ability to directly bind tubulin and disrupt microtubule polymerization dynamics, ultimately interfering with critical cellular functions like mitosis. mdpi.comnih.gov

Table 2: Effects of Quercetin on Microtubule Dynamics

| Activity | Model System | Finding | Reference |

|---|---|---|---|

| Microtubule Polymerization | Purified tubulin (in vitro) | Inhibited polymerization and caused depolymerization of existing microtubules. | nih.gov |

| Tubulin Binding | Purified tubulin | Binds to a single site with a dissociation constant of 5-7 μM. | nih.gov |

| Competitive Binding | Purified tubulin | Inhibited colchicine binding but not vinblastine binding. | nih.gov |

| Functional Effect | Cancer cells | Perturbs cellular microtubule functions, leading to antiproliferative activity. | nih.gov |

Neuroprotective Research in Experimental Models

Modulation of Aβ1-42 Fibril Formation in Vitro

The aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ1-42 form, into soluble oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease. nih.govmdpi.com These aggregates are neurotoxic and lead to the formation of senile plaques in the brain. mdpi.com Natural compounds like quercetin have been investigated for their ability to interfere with this aggregation process. nih.gov

In vitro studies have demonstrated that quercetin can inhibit the formation of Aβ fibrils and also disaggregate pre-formed fibrils. nih.gov The process of fibrillization involves a conformational change in the Aβ peptide to a β-sheet structure, which can be monitored using Thioflavin T (ThT) fluorescence assays. mdpi.com Molecular dynamics simulations have explored the interaction between quercetin and Aβ42 dimers, which are considered the smallest neurotoxic species. nih.gov These simulations suggest that quercetin molecules can form stable interactions with the Aβ42 dimer, inhibiting its conformational changes. nih.gov Specifically, quercetin was found to reduce the formation of β-sheet structures and enhance the proportion of disordered random coil structures, thereby stabilizing the peptide and preventing its aggregation into larger fibrils. nih.gov

Oxidative Stress Mitigation in Neuronal and Glial Cell Models

Oxidative stress is a key factor in the neurotoxicity induced by amyloid-beta and is implicated in the progression of neurodegenerative diseases. nih.govsemanticscholar.org Quercetin has demonstrated significant neuroprotective properties by mitigating oxidative damage in various neuronal and glial cell models. nih.govmdpi.com

In primary hippocampal cultures, pretreatment with quercetin significantly attenuated Aβ1-42-induced cytotoxicity, protein oxidation, and lipid peroxidation. nih.gov Studies using PC-12 neuronal cells showed that quercetin protected them from death induced by Aβ treatment and hydrogen peroxide. nih.govnih.gov The protective mechanism involves the scavenging of free radicals and the modulation of endogenous antioxidant systems. semanticscholar.orgmdpi.com For instance, in mouse models, quercetin treatment led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of superoxide (B77818) dismutase (SOD) and glutathione (GSH). mdpi.com In human microglia HMC3 cells, quercetin suppressed Aβ(1-42)-induced increases in MDA and promoted SOD activity and the GSH/GSSG ratio. semanticscholar.org This antioxidant activity is linked to the activation of the NRF2/heme oxygenase-1 (HO1) pathway, which upregulates antioxidant proteins and provides neuroprotection. semanticscholar.orgmdpi.com Furthermore, quercetin has been shown to suppress inflammation in glial cells by reducing the expression of pro-inflammatory genes. nih.gov

Table 3: Quercetin's Mitigation of Oxidative Stress Markers in Neuronal/Glial Models

| Cell/Animal Model | Inducing Agent | Effect of Quercetin | Reference |

|---|---|---|---|

| Primary Hippocampal Neurons | Aβ(1-42) | Attenuated cytotoxicity, protein oxidation, and lipid peroxidation. | nih.gov |

| PC12 Neuronal Cells | Aβ | Significantly protected cells from death. | nih.gov |

| Mouse Brain | N/A (AD Model) | Decreased MDA, increased SOD and GSH levels. | mdpi.com |

| Human Microglia (HMC3) | Aβ(1-42) | Decreased MDA, increased SOD and GSH/GSSG ratio via NRF2/HO1 pathway. | semanticscholar.org |

| Rat Neuronal Cells (PC12) | 6-hydroxydopamine (6-OHDA) | Suppressed inflammation by decreasing iNOS expression. | nih.gov |

Antiparasitic Activity Investigations in In Vitro and Animal Models

Inhibition of Pathogen Proliferation (e.g., Plasmodium falciparum)

Malaria, caused by protozoan parasites of the Plasmodium genus, remains a significant global health threat, with drug resistance necessitating the search for new therapeutic agents. nih.govnih.gov Flavonoids, including quercetin and its derivatives, have been identified as promising antiprotozoan compounds, demonstrating activity against a broad spectrum of pathogens. nih.gov

In vitro studies have confirmed the effectiveness of quercetin and its analogues against Plasmodium falciparum, the deadliest malaria parasite. researchgate.net Research has shown that quercetin inhibits the growth of both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.govresearchgate.net One study found that several flavonoids, including quercetin, had 50% inhibitory concentrations (IC50) below 14 μM against both field isolates and laboratory-adapted parasites. nih.gov Significantly, a related compound, Quercetin-4'-methyl ether, was identified as a highly active component that, when administered to mice, significantly suppressed malaria with effects comparable to chloroquine (B1663885) and artemisinin. researchgate.net While the precise antimalarial mechanism is still under investigation, theories suggest that flavonoids may inhibit critical parasite processes such as fatty acid biosynthesis or disrupt mitochondrial function. nih.govresearchgate.net These findings highlight the potential of quercetin derivatives as leads for the development of novel antiplasmodial agents. nih.govmdpi.com

Efficacy Assessment in Experimental Murine Infection Models

A comprehensive review of scientific literature reveals a notable absence of studies investigating the efficacy of this compound in experimental murine infection models. While research has been conducted on quercetin and its various non-deuterated derivatives in the context of infectious diseases, specific data on the deuterated compound this compound is not available.

Consequently, there are no detailed research findings or data tables to present regarding its performance in preclinical infection models in mice. Future research is required to explore the potential anti-infective properties of this compound in this context.

Metabolic Fate and Pharmacokinetic Profiling in Experimental Animal Systems

Elucidation of Metabolic Pathways of O-Methylated Quercetin (B1663063) Derivatives

O-methylation is a key metabolic transformation of quercetin, and understanding the subsequent pathways is essential. nih.gov The 4'-O-methylated form of quercetin is also known as tamarixetin (B191864). nih.gov

Deuterium (B1214612) labeling is a powerful technique in metabolic research. The replacement of hydrogen with its heavier isotope, deuterium, creates a stable isotopic label that can be traced using mass spectrometry. This allows for the unambiguous identification of the parent compound and its metabolites from the complex biological matrix. The primary utility of deuterium labeling lies in the kinetic isotope effect (KIE), where the breaking of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond. nih.gov This effect can significantly alter the rate of metabolic reactions. nih.gov

In the context of 4'-O-Methyl-d3 Quercetin, the deuterium atoms on the 4'-O-methyl group serve two main purposes. Firstly, they act as a stable isotopic tracer, allowing for precise tracking of the molecule and its metabolic products. Secondly, the deuterated methyl group is expected to exhibit a significant KIE in metabolic reactions involving the cleavage of a C-D bond, most notably O-demethylation. nih.gov This slowing of metabolism can lead to increased plasma concentrations and a longer half-life of the parent compound, providing a clearer window into its metabolic fate before extensive biotransformation. While specific studies on this compound are not available, the principles of deuterium labeling suggest that its O-demethylation to quercetin would be slower compared to its non-deuterated counterpart, tamarixetin.

Following administration, flavonoids like quercetin and its methylated derivatives undergo extensive phase II metabolism, leading to the formation of various conjugates. These conjugation reactions, which include glucuronidation, sulfation, and glutathionylation, increase the water solubility of the compounds, facilitating their excretion.

Glutathione (B108866) (GSH) conjugation is a critical detoxification pathway for electrophilic compounds. mdpi.com The formation of glutathionyl conjugates of flavonoids can occur, particularly when the flavonoid is oxidized to a reactive quinone intermediate. mdpi.com This reaction, catalyzed by glutathione S-transferases (GSTs), serves to neutralize the potentially harmful electrophile. youtube.com While direct evidence for glutathionyl conjugates of this compound is not documented, it is plausible that such conjugates could form. The metabolic oxidation of the flavonoid ring system could generate an electrophilic intermediate susceptible to nucleophilic attack by GSH. mdpi.com The deuterium label on the methyl group would likely remain intact during this process, allowing for the identification of deuterated glutathionyl conjugates. In vivo studies with other flavonoids have demonstrated the formation of glutathione adducts, which are then further metabolized to mercapturic acids before excretion. nih.gov

Pre-clinical Pharmacokinetic Parameter Determination in Animal Models

While pharmacokinetic data for this compound is not available, studies on its non-deuterated analog, tamarixetin, in rats provide valuable insights into its expected in vivo behavior. A study utilizing an HPLC-MS/MS method determined the pharmacokinetic parameters of tamarixetin following both intravenous and oral administration in rats. nih.gov

Following intravenous administration, tamarixetin was rapidly eliminated. nih.gov After oral administration, tamarixetin showed fast absorption. nih.gov The oral bioavailability of tamarixetin was determined to be 20.3 ± 12.4%. nih.gov

Based on the kinetic isotope effect, it is hypothesized that this compound would exhibit altered pharmacokinetic parameters compared to tamarixetin. The reduced rate of O-demethylation would likely lead to a lower clearance, a longer elimination half-life, and a higher area under the curve (AUC), signifying increased systemic exposure.

| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (20 mg/kg) |

|---|---|---|

| Tmax (h) | - | 0.61 |

| Cmax (ng/mL) | - | 49.72 ± 38.31 |

| T1/2 (h) | 0.03 | 9.68 |

| AUC(0–24 h) (ng/mL·h) | 134.29 ± 74.53 | - |

| AUC(0–∞) (ng/mL·h) | 138.63 ± 75.43 | - |

| MRT(0-∞) (h) | 4.21 ± 3.15 | - |

Absorption and Distribution Studies in Rodent Models

No specific studies on the absorption and distribution of this compound in rodent models were identified in the available literature.

Systemic Exposure and Tissue Distribution Analyses

Detailed research findings and data tables regarding the systemic exposure and tissue distribution of this compound are not available in the reviewed scientific literature.

Elimination and Excretion Profiles in Animal Systems

Specific data on the elimination and excretion profiles of this compound in animal systems could not be located in the public domain.

Comparative Research and Future Research Trajectories

Relative Biological Activity and Mechanistic Differences Compared to Parent Quercetin (B1663063) and Other Methylated Derivatives

The methylation of quercetin at the 4'-position results in notable changes in its biological activity and mechanism of action compared to the parent compound. pan.olsztyn.pl Studies comparing 4'-O-methylquercetin (tamarixetin) with quercetin reveal that this minor structural modification—the addition of a single methyl group—can have a major impact on the molecule's selective toxicity. mdpi.comnih.gov

One key mechanistic difference lies in their interaction with thiols, which are organic compounds containing a sulfhydryl group. While the oxidized forms of both quercetin and tamarixetin (B191864) can bind to and inhibit creatine (B1669601) kinase, a vital protein with a critical thiol group, their reactivity can be modulated by other components of the cellular antioxidant network. dntb.gov.uaresearchgate.net Specifically, ascorbate (B8700270) (Vitamin C) can prevent the inhibition of creatine kinase by tamarixetin, but not by quercetin. nih.govresearchgate.net This suggests that the oxidized tamarixetin preferentially interacts with ascorbate, effectively channeling its reactivity into the antioxidant network, which makes it less toxic to thiol-containing proteins compared to quercetin. mdpi.comnih.govresearchgate.net

Furthermore, methylation can enhance certain biological properties. Some research indicates that methylated quercetin metabolites, including tamarixetin and isorhamnetin (B1672294) (3′-O-methylquercetin), exhibit higher antioxidant activity than quercetin in the context of inhibiting lipid peroxidation. mdpi.com 4'-O-Methylquercetin has demonstrated potent activity in various experimental models, including the inhibition of breast cancer resistance protein (BCRP/ABCG2) and the suppression of various human tumor cell lines. glpbio.com It has also been shown to induce cell cycle arrest at the G2-M phase and inhibit tubulin polymerization, a mechanism targeted by some chemotherapy drugs. glpbio.com In comparison to quercetin, O-methylated derivatives have also shown superior efficacy as inhibitors of certain enzymes, such as β-secretase. koreascience.kr

| Target/Activity | Quercetin | 4'-O-Methylquercetin (Tamarixetin) | Key Finding |

|---|---|---|---|

| Thiol Toxicity (Creatine Kinase) | Higher toxicity; inhibition is not prevented by ascorbate | Lower toxicity; inhibition is prevented by ascorbate | Methylation alters reactivity, directing it towards the antioxidant network. mdpi.comnih.govresearchgate.net |

| BCRP/ABCG2 Inhibition | Inhibitor | Potent Inhibitor (IC50 = 40 nM) | 4'-O-methylation may enhance inhibitory activity against specific drug transporters. glpbio.com |

| Tumor Cell Proliferation (HL-60, K562, MCF-7, etc.) | Inhibitory | Potent Inhibitor (IC50 = 5.5-24.1 µM) | Both compounds show anticancer activity, with the methylated form being highly potent. glpbio.com |

| β-Secretase Inhibition | Inhibitor | Superior Inhibitor (IC50 = 1.2-6.5 µM for O-methylated forms) | O-methylation enhances the efficacy of β-secretase inhibition. koreascience.kr |

Comparative Metabolic Stability and Bioavailability in Experimental Models

A significant challenge with the therapeutic application of quercetin is its poor oral bioavailability and rapid metabolism. mdpi.com Research indicates that methylation can substantially improve both metabolic stability and bioavailability. In preclinical models, quercetin itself is often absent in plasma following administration; instead, its methylated metabolites, such as 4'-O-methylquercetin and 3'-O-methylquercetin, are the primary forms detected in circulation, typically conjugated with glucuronic acid or sulfate. nih.gov This observation in pigs, rats, and cell culture models suggests that methylation is a key metabolic pathway and that the methylated forms are more stable in the bloodstream. nih.gov

Methylated flavonoids are generally reported to have better stability and bioavailability. nih.gov For instance, studies using Caco-2 cell monolayers, a model of the intestinal barrier, have shown that methylated flavones exhibit higher penetration compared to quercetin glucosides. nih.gov Furthermore, the cellular uptake of tamarixetin has been found to be higher than that of quercetin, which may contribute to its enhanced biological effects in certain contexts. mdpi.com

The deuterated form, 4'-O-Methyl-d3 Quercetin, is an invaluable tool in studying these processes. The deuterium (B1214612) label allows researchers to administer the compound and accurately distinguish it from any endogenously produced or diet-derived 4'-O-methylquercetin, enabling precise quantification of its absorption, distribution, and metabolic fate.

| Parameter | Quercetin | 4'-O-Methylquercetin (Tamarixetin) | Implication |

|---|---|---|---|

| Oral Bioavailability | Poor | Reported to be higher than quercetin | Methylation may improve absorption and systemic exposure. mdpi.comnih.gov |

| Metabolic Stability | Rapidly metabolized (methylated, glucuronidated, sulfated) | Represents a more stable metabolic form found in plasma | 4'-O-Methylquercetin is a major, stable metabolite of quercetin in vivo. nih.gov |

| Cellular Uptake | Lower | Higher | Enhanced uptake may lead to greater intracellular concentrations and activity. mdpi.com |

Emerging Research Directions for Deuterated Flavonoids

The development of stable isotope-labeled compounds like this compound opens up new frontiers in flavonoid research. These tools allow for more sophisticated and precise experimental designs to elucidate the complex roles of flavonoids in biology.

Flavonoids are known to have pleiotropic effects, interacting with a multitude of cellular targets and signaling pathways rather than a single receptor. mdpi.com They can modulate the activity of protein kinases, transcription factors, and other regulatory proteins involved in processes like cell proliferation, inflammation, and apoptosis. oregonstate.edunih.gov However, identifying the direct molecular targets of a flavonoid and its metabolites in a complex cellular environment is challenging. Deuterated flavonoids can act as chemical probes. By using advanced analytical techniques, researchers can track the labeled molecule and its metabolites, identifying which proteins they bind to and where they accumulate within the cell, thereby uncovering novel mechanisms of action and previously unknown molecular targets. nih.gov

The growing demand for labeled compounds in research has spurred the development of advanced synthetic methods. Traditional batch synthesis of deuterated molecules can be inefficient. tn-sanso.co.jp Newer approaches, such as continuous flow synthesis using microwave technology, offer improved throughput and reaction efficiency for producing deuterated aromatic compounds. tn-sanso.co.jpcolab.ws Other innovative methods include mild acid-catalyzed electrophilic aromatic substitution for targeted deuteration of polyphenolics. nih.gov These advanced synthetic strategies are crucial for creating a diverse library of specifically labeled flavonoid derivatives, enabling a wider range of research applications.

In the fields of metabolomics and other "omics" disciplines, accurate quantification of molecules in complex biological samples is essential. A major challenge in mass spectrometry-based analyses is the "matrix effect," where other components in a sample can suppress or enhance the signal of the analyte of interest, leading to inaccurate measurements. nih.gov Deuterated molecules like this compound serve as ideal internal standards. mdpi.com Because they are chemically identical to the non-labeled analyte but have a different mass, they experience the same matrix effects. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the corresponding non-labeled molecule. nih.gov This integration of stable isotope-labeled standards is critical for precisely mapping the metabolic pathways of flavonoids and understanding how they are transformed and utilized by living organisms. mdpi.com

Deuterated compounds are powerful isotopic tracers for studying dynamic biological processes in vivo. In preclinical settings, this compound can be used to conduct detailed pharmacokinetic studies, tracing its absorption, distribution, metabolism, and excretion (ADME) with high precision. This goes beyond simple concentration measurements and allows for the investigation of metabolic fluxes and kinetic isotope effects, where the heavier deuterium atom can subtly slow down metabolic reactions, providing insight into enzymatic mechanisms. nih.gov Advanced imaging techniques, such as Deuterium Metabolic Imaging (DMI) via magnetic resonance (MR), can even allow for the non-invasive, real-time mapping of the metabolism of deuterated substrates within living tissues, offering a window into biochemical processes as they occur. nih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 4'-O-Methyl-d3 Quercetin using analytical techniques?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D NMR) to resolve methyl group positions and deuterium labeling. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula, particularly the isotopic pattern of deuterium substitution. Chromatographic purity should be assessed via HPLC with UV/Vis or diode array detection, referencing retention times and spectral profiles against non-deuterated analogs .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 2–9) at physiological (37°C) and storage (-20°C to 25°C) temperatures. Samples are analyzed at intervals using LC-MS to quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life. Ensure deuterium retention is monitored via isotopic mass shifts in MS spectra .

Q. How should researchers design dose-response studies to evaluate the bioactivity of this compound in cellular models?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC/IC values. Include positive controls (e.g., non-deuterated quercetin) and solvent controls. Cell viability assays (e.g., MTT) must precede bioactivity tests to rule out cytotoxicity. Triplicate measurements and statistical validation (ANOVA with post-hoc tests) are essential .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic conversion (e.g., demethylation) or tissue-specific uptake. Use deuterium-labeled analogs to track metabolites via LC-MS/MS in plasma and tissues. Compare bioavailability using compartmental pharmacokinetic models (e.g., non-linear mixed-effects modeling). Validate with isotope tracing in knockout models (e.g., CYP450-deficient mice) .

Q. What strategies optimize the synthesis of this compound to maximize isotopic purity and yield?

- Methodological Answer : Deuterium incorporation at the 4'-O-methyl group requires selective methylation using deuterated methyl donors (e.g., CDI) under anhydrous conditions. Monitor reaction progress via H NMR to confirm the absence of non-deuterated byproducts. Purification via preparative HPLC with deuterated solvents minimizes isotopic exchange. Yield optimization may involve catalyst screening (e.g., phase-transfer catalysts) .

Q. How should researchers address contradictory reports on the antioxidant vs. pro-oxidant effects of this compound?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., oxygen tension, metal ion availability). Design experiments using electron paramagnetic resonance (EPR) to quantify radical scavenging in real-time. Compare results across cell-free (e.g., DPPH assay) and cellular systems (e.g., ROS-sensitive fluorescent probes). Control for auto-oxidation by pre-treating samples with antioxidants (e.g., ascorbate) .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to molecular targets like kinases or receptors?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with deuterium parameters adjusted for van der Waals radii. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare binding free energies (ΔG) between deuterated and non-deuterated forms using molecular dynamics simulations (e.g., GROMACS) .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Document batch-specific deuterium enrichment ratios (via HRMS) and solvent history to prevent isotopic exchange. Share raw spectral data (NMR, MS) and computational scripts in repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and reference standardized protocols (e.g., Beilstein Journal guidelines) .

Q. What statistical methods are appropriate for analyzing dose-dependent synergy between this compound and other bioactive compounds?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to classify interactions (synergistic, additive, antagonistic). Validate with bootstrapping to estimate confidence intervals. Include isobolograms for visual interpretation. Replicate experiments across independent labs to confirm robustness .

Tables for Reference

| Parameter | Recommended Method | Key Considerations |

|---|---|---|

| Isotopic Purity | HRMS with isotopic pattern analysis | Avoid solvents prone to H/D exchange |

| Metabolic Stability | LC-MS/MS with deuterated standards | Monitor demethylation and glucuronidation |

| Binding Affinity | SPR or ITC | Account for deuterium’s steric effects |

| Bioactivity Reproducibility | Multi-lab validation | Standardize cell passage numbers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.